molecular formula C6H8ClNO3 B1451788 3-(3-Chloroprop-2-enamido)propanoic acid CAS No. 1087792-14-0

3-(3-Chloroprop-2-enamido)propanoic acid

Cat. No.: B1451788
CAS No.: 1087792-14-0
M. Wt: 177.58 g/mol
InChI Key: XJLJKBITZVQGPT-HNQUOIGGSA-N
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Description

3-(3-Chloroprop-2-enamido)propanoic acid is a compound with the molecular formula C6H8ClNO3 and a molecular weight of 177.58 g/mol. It is also known by its IUPAC name, N-[(2E)-3-chloro-2-propenoyl]-beta-alanine .

Chemical Reactions Analysis

3-(3-Chloroprop-2-enamido)propanoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(3-Chloroprop-2-enamido)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Chloroprop-2-enamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-(3-Chloroprop-2-enamido)propanoic acid can be compared with other similar compounds, such as:

    3-(3-Bromoprop-2-enamido)propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(3-Iodoprop-2-enamido)propanoic acid: Similar structure but with an iodine atom instead of chlorine.

    3-(3-Fluoroprop-2-enamido)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

3-[[(E)-3-chloroprop-2-enoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO3/c7-3-1-5(9)8-4-2-6(10)11/h1,3H,2,4H2,(H,8,9)(H,10,11)/b3-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLJKBITZVQGPT-HNQUOIGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(=O)C=CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNC(=O)/C=C/Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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